1-Decarboxyl-1-(bromoacetyl) Norneovardenafil
Overview
Description
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is an intermediate in the preparation of the phosphodiesterase inhibitor Norneovardenafil .
Molecular Structure Analysis
The molecular formula of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil is C19H21BrN4O3 . Its molecular weight is 433.3 g/mol .Physical And Chemical Properties Analysis
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil has a melting point of >195°C (dec.) and a predicted boiling point of 635.5±65.0 °C. Its predicted density is 1.50±0.1 g/cm3. It’s slightly soluble in DMSO and Methanol. It’s a solid compound with an off-white color .Scientific Research Applications
Fluoroalkylation of Isocyanides
- Research Application : A study described a strategy for the preparation of mono- and difluoromethylated phenanthridine derivatives using a visible-light-promoted alkylation and decarboxylation sequence. This method, involving compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, could be significant in the synthesis of complex organic molecules (Xiaoyang Sun & Shouyun Yu, 2014).
Protein Interaction Inhibition
- Research Application : Inhibition of protein interactions, specifically targeting BET Bromodomains, is another research area. This is relevant because the functional groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could potentially interact with proteins in a similar manner (S. Picaud et al., 2013).
Fluorogenic Labelling of Carboxylic Acids
- Research Application : N-(1-Pyrenyl)-bromoacetamide has been used as a derivatization reagent for carboxylic acids. This is relevant due to the presence of similar bromoacetyl groups in 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, suggesting potential applications in analytical chemistry (S. Allenmark & M. Chelminska-Bertilsson, 1989).
Affinity Labeling of Acetylcholine Receptor
- Research Application : Bromoacetyl[methyl-3H]choline has been used as a label for the acetylcholine binding site, indicating that similar compounds like 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil could have applications in neurological research (V. Damle, M. McLaughlin, & A. Karlin, 1978).
Detection and Quantification in Blood Plasma
- Research Application : The detection and quantification of phosphodiesterase type 5 inhibitors, including compounds similar to 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil, in human blood plasma, are essential for both forensic and therapeutic drug monitoring. This suggests a potential application in pharmacokinetics and drug monitoring (K. Rust et al., 2012).
Synthesis of Antimicrobial Agents
- Research Application : Research into the synthesis of new compounds with potent antimicrobial activity, using bromoacetyl groups, indicates potential applications in the development of new antimicrobial drugs (A. Farag et al., 2008).
Automated Synthesis for Therapeutic Applications
- Research Application : Automated synthesis involving N-bromoacetyl-modified peptides suggests potential applications in the development of peptide-based therapeutics and vaccines (F. Robey & R. Fields, 1989).
Molecular Structure Studies
- Research Application : Studies on the molecular structure and conformation of gaseous bromoacetyl compounds provide foundational knowledge that could be applied to understanding the structural properties of 1-Decarboxyl-1-(bromoacetyl) Norneovardenafil (O. Steinnes, Q. Shen, & K. Hagen, 1980).
properties
IUPAC Name |
2-[5-(2-bromoacetyl)-2-ethoxyphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O3/c1-4-6-16-21-11(3)17-19(26)22-18(23-24(16)17)13-9-12(14(25)10-20)7-8-15(13)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNOBZQLXLCVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CBr)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decarboxyl-1-(bromoacetyl) Norneovardenafil |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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